Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate
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Overview
Description
Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a hexahydro-2H-4,7-methanoisoindol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate typically involves multiple steps. One common method includes the reaction of a suitable benzoic acid derivative with an appropriate isoindoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular interactions.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl Trifluoromethanesulfonate
- (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid
- 2-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
Uniqueness
Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester and a hexahydro-2H-4,7-methanoisoindol moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Biological Activity
Ethyl 3-(8-isopropylidene-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-4,7-methanoisoindol-2-YL)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₇H₁₇NO₄
- CAS Number : 1005108-49-5
- Molecular Weight : 299.32 g/mol
The presence of isopropylidene and dioxo groups suggests potential reactivity and interactions with biological systems.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, ethyl 3,4-dihydroxybenzoate has been shown to protect cells from oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase under hypoxic conditions .
Cytoprotective Effects
In vitro studies have demonstrated that ethyl derivatives can confer cytoprotection against hypoxia-induced damage. For example, preconditioning with ethyl 3,4-dihydroxybenzoate significantly improved cell viability in L6 myoblast cells exposed to low oxygen levels. This was attributed to reduced oxidative stress markers and enhanced antioxidant status .
Anti-inflammatory Activity
Compounds with similar structures have been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, potentially benefiting conditions characterized by chronic inflammation.
Antimicrobial Activity
There is emerging evidence suggesting that ethyl benzoate derivatives possess antimicrobial properties. These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cytoprotection Against Hypoxia :
-
Mechanism of Action :
- The compound functions as a prolyl hydroxylase domain (PHD) inhibitor, leading to the stabilization of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. This stabilization promotes the expression of genes involved in antioxidant defense mechanisms .
Properties
CAS No. |
5830-73-9 |
---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 3-(3,5-dioxo-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C21H21NO4/c1-4-26-21(25)12-6-5-7-13(10-12)22-19(23)17-14-8-9-15(16(14)11(2)3)18(17)20(22)24/h5-10,14-15,17-18H,4H2,1-3H3 |
InChI Key |
MJHFXWYITFVTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C)C |
Origin of Product |
United States |
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